![molecular formula C22H14Cl3N5O3 B2392155 N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea CAS No. 955976-55-3](/img/structure/B2392155.png)
N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea, also known as NPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that exhibits anti-inflammatory, antiproliferative, and antitumor activities.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea involves the inhibition of various signaling pathways that are involved in inflammation, proliferation, and survival of cells. It inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. It also inhibits the activation of STAT3, a transcription factor that promotes cell proliferation and survival. Additionally, this compound induces the expression of p53, a tumor suppressor protein that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. It also inhibits the angiogenesis process by reducing the expression of vascular endothelial growth factor. Furthermore, this compound has been found to decrease the levels of reactive oxygen species and lipid peroxidation in the brain, indicating its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is its high potency and selectivity towards its target molecules. It also exhibits low toxicity towards normal cells, making it a promising candidate for drug development. However, its poor solubility in water and low bioavailability are some of the limitations that need to be addressed for its effective use in clinical settings.
Future Directions
There are several future directions for the research on N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea. One of the potential applications is in the treatment of inflammatory disorders such as arthritis, colitis, and asthma. Another direction is in the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Moreover, the optimization of the synthesis method and the improvement of its pharmacokinetic properties can enhance its efficacy and safety for clinical use.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields. Its anti-inflammatory, antiproliferative, and neuroprotective activities make it a promising candidate for drug development. Further research is needed to explore its full potential and address the limitations for its effective use in clinical settings.
Synthesis Methods
The synthesis of N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea involves the reaction of 5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonyl chloride with 3-nitroaniline in the presence of a base, followed by the reaction of the resulting intermediate with urea. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits antiproliferative and antitumor activities by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3N5O3/c23-14-9-17(24)21(18(25)10-14)29-20(13-5-2-1-3-6-13)19(12-26-29)28-22(31)27-15-7-4-8-16(11-15)30(32)33/h1-12H,(H2,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJWSHRKPAXPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
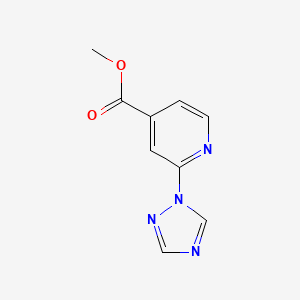

![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)
![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)
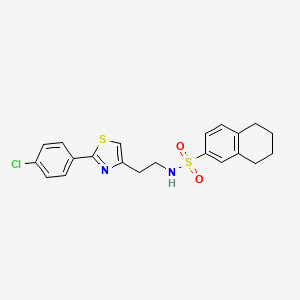

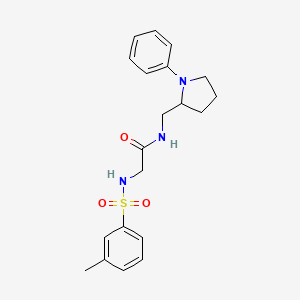
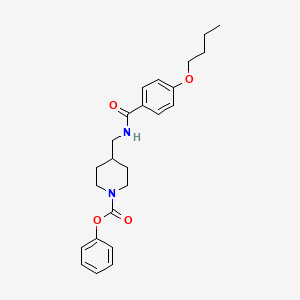

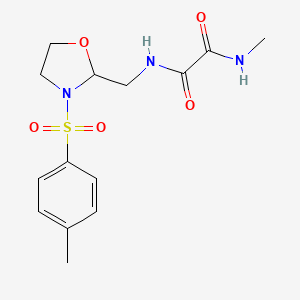
![7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2392091.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2392092.png)
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2392093.png)

